Potassium 4-acetylphenyltrifluoroborate
Description
Historical Context and Evolution of Organoboron Reagents in Organic Synthesis
The journey of organoboron chemistry began in 1862 with the first synthesis of an organoborane by Edward Frankland. However, for nearly a century, these reagents were considered exotic and of limited practical use. This perception dramatically changed with the pioneering work of Herbert C. Brown in the mid-20th century. His discovery of the hydroboration reaction, a method for the convenient preparation of organoboranes, unlocked their immense synthetic potential.
A further revolutionary leap occurred in the late 1970s with the development of the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, offered a highly reliable and functional-group-tolerant method for forming carbon-carbon bonds. Initially utilizing organoboranes, the methodology soon expanded to include more stable and easier-to-handle boronic acids and their esters.
Significance of Organotrifluoroborates as Versatile Synthetic Intermediates
Despite the utility of boronic acids, they can be prone to decomposition and are sometimes difficult to purify. This led to the development of potassium organotrifluoroborate salts, which are generally stable, crystalline solids that are easy to handle and store in air. nih.gov These tetracoordinate boron species exhibit enhanced stability compared to their trigonal boronic acid counterparts, making them highly attractive reagents in a variety of chemical transformations. nih.gov
The trifluoroborate group serves as a robust protecting group for the boronic acid, allowing for a wide range of chemical modifications on other parts of the molecule without disturbing the carbon-boron bond. This stability, coupled with their high reactivity in cross-coupling reactions, has established organotrifluoroborates as indispensable intermediates in modern organic synthesis. nih.govorganic-chemistry.org
Overview of the Unique Role of Potassium 4-Acetylphenyltrifluoroborate
Among the vast family of organotrifluoroborates, this compound, with the chemical formula C8H7BF3KO, stands out as a particularly valuable building block. nih.govsigmaaldrich.com Its unique role stems from the presence of a ketone functional group (the acetyl group) on the aromatic ring. This feature provides a reactive handle for subsequent chemical transformations, allowing for the straightforward introduction of more complex functionalities after the initial carbon-carbon bond formation.
This dual functionality—the reactive trifluoroborate for cross-coupling and the modifiable acetyl group—makes this compound a strategic component in the synthesis of a diverse array of complex organic molecules, from pharmaceuticals to advanced materials.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C8H7BF3KO |
| Molecular Weight | 226.05 g/mol |
| Appearance | White to off-white powder |
| CAS Number | 252726-24-2 |
This table is interactive. Click on the headers to sort the data.
The subsequent sections of this article will explore in detail the synthesis, properties, and diverse applications of this versatile chemical compound.
Properties
IUPAC Name |
potassium;(4-acetylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3O.K/c1-6(13)7-2-4-8(5-3-7)9(10,11)12;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUXIRSHKHCTTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635412 | |
| Record name | Potassium (4-acetylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252726-24-2 | |
| Record name | Potassium (4-acetylphenyl)(trifluoro)borate(1-) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00635412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 4-acetylphenyltrifluoroborate | |
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Synthetic Methodologies for Potassium 4 Acetylphenyltrifluoroborate
Direct Synthesis from 4-Acetylphenylboronic Acid and Potassium Hydrogen Fluoride (B91410)
The most common and straightforward method for preparing Potassium 4-acetylphenyltrifluoroborate involves the reaction of 4-acetylphenylboronic acid with potassium hydrogen fluoride (KHF₂). This reaction is a cornerstone in the synthesis of organotrifluoroborates, valued for its operational simplicity and the stability of the resulting product. researchgate.netorganic-chemistry.org
The general mechanism involves the interaction of the boronic acid with the bifluoride ion ([FHF]⁻) from KHF₂. This process leads to the displacement of the hydroxyl groups on the boron atom and the formation of the more stable trifluoroborate anion, [ArBF₃]⁻. The resulting potassium salt is typically a crystalline solid that is stable to both air and moisture, which is a significant advantage over the often-unstable boronic acids. researchgate.net The reaction is usually performed in a suitable solvent, such as a mixture of water and an organic solvent like acetone (B3395972) or methanol (B129727), to facilitate the dissolution of both the organic boronic acid and the inorganic fluoride salt. nih.gov
The crude product can often be purified by recrystallization to obtain the final this compound with high purity.
Alternative and Emerging Synthetic Pathways for Aryltrifluoroborates
Beyond the direct conversion of boronic acids, several other synthetic strategies have been developed for accessing aryltrifluoroborates, which can be applied to the synthesis of this compound. These methods often start from different precursors and offer advantages in terms of substrate scope or reaction conditions.
One-Pot Synthesis from Arenes : A notable method involves the iridium-catalyzed borylation of arenes to form boronate esters, which are then converted in the same pot to the corresponding aryltrifluoroborate by adding potassium hydrogen fluoride. organic-chemistry.org This approach bypasses the need to isolate the intermediate boronic acid or ester.
Cross-Coupling Reactions :
Nickel-catalyzed Miyaura Borylation : This method uses nickel catalysts to couple aryl halides or pseudohalides with a boron source like tetrahydroxydiboron (B82485) (B₂pin₂), often at room temperature. The resulting boronate can then be converted to the trifluoroborate. organic-chemistry.org
Palladium-catalyzed Borylation : Similar to the nickel-catalyzed variant, palladium catalysts can be used to react aryl chlorides with tetrahydroxydiboron. The intermediate arylboronic acids are often converted in situ to the more stable trifluoroborate salts to ensure the preservation of the carbon-boron bond. organic-chemistry.org
Transition-Metal-Free Borylation : For certain substrates like aryl bromides, borylation can be achieved without a transition metal catalyst using bis-boronic acid at mild temperatures. The resulting arylboronic acids are then purified by conversion to their trifluoroborate salts. organic-chemistry.org
Electrochemical Synthesis : An emerging sustainable method involves the electrochemical reduction of aryl halides (e.g., aryl bromides) in the presence of a trialkyl borate (B1201080). This technique can produce potassium aryltrifluoroborates in moderate to good yields at room temperature, avoiding the use of expensive and toxic metal catalysts. researchgate.net
These alternative pathways provide flexibility for chemists, allowing the synthesis of aryltrifluoroborates from a wider range of starting materials and under various reaction conditions.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key areas of focus include the choice of solvent, the control of temperature and reaction duration, and the selection of appropriate catalysts and additives.
Solvent Systems and Their Impact on Synthesis
The solvent system plays a pivotal role in the synthesis of aryltrifluoroborates by influencing reactant solubility, reaction rates, and product isolation.
In the direct synthesis from 4-acetylphenylboronic acid, a mixed solvent system is often employed. For instance, a combination of water with acetone or methanol is common. nih.gov Water is necessary to dissolve the potassium hydrogen fluoride, while the organic co-solvent ensures the solubility of the arylboronic acid.
In cross-coupling reactions that generate the boronic acid or ester precursor, different solvent systems are optimal.
Toluene/Water : This biphasic system is frequently used in palladium-catalyzed cross-couplings, particularly with catalysts like Pd(PPh₃)₄ or systems involving ligands such as RuPhos and CyJohnPhos. nih.gov
THF/Water : This miscible solvent mixture is also effective for certain palladium-catalyzed reactions, especially when using Cs₂CO₃ as the base. nih.gov
DMF (Dimethylformamide) : In copper-mediated reactions, DMF has been shown to be an effective solvent. nih.govacs.org
CPME (Cyclopentyl Methyl Ether) : Touted as a more environmentally friendly alternative to solvents like THF, CPME is a hydrophobic ether that is stable under a wide range of pH conditions and can be used in various organometallic reactions. wikipedia.org
The choice of solvent can significantly affect reaction efficiency and the ease of product purification.
Temperature and Reaction Time Optimization
Temperature and reaction time are interdependent parameters that must be carefully controlled to achieve optimal results. The ideal conditions vary significantly depending on the synthetic route.
Direct Synthesis : The conversion of boronic acids to trifluoroborates with KHF₂ is often carried out at room temperature, with reaction times typically ranging from a few minutes to an hour. nih.gov
Catalyzed Reactions :
Nickel-catalyzed borylations can proceed efficiently at room temperature. organic-chemistry.org
Palladium-catalyzed reactions may require elevated temperatures (reflux conditions) to achieve a reasonable reaction rate. researchgate.net
Microwave-assisted synthesis has been shown to dramatically reduce reaction times. For example, the synthesis of aryl nitrites from potassium aryltrifluoroborates can be achieved in 20 minutes at 120°C under microwave irradiation. nih.gov
Studies have shown that for very fast reactions, such as certain organolithium-based syntheses, even small changes in reaction time (residence time in flow chemistry) can have a dramatic impact on yield and impurity levels. This highlights the necessity of precise control over these parameters.
The following table summarizes typical conditions for related aryltrifluoroborate syntheses, illustrating the range of temperatures and times employed.
| Reaction Type | Catalyst/Reagent | Temperature | Time | Yield |
| Ni-catalyzed Borylation | Ni catalyst, BBA | Room Temp. | N/A | High |
| Microwave Nitration | Bi(NO₃)₃·5H₂O | 120 °C | 20 min | High |
| Pd-catalyzed Coupling | Pd(OAc)₂, RuPhos | N/A | N/A | Good |
| Electrochemical Synthesis | Mg⁰ anode | Room Temp. | Short | Moderate-Good |
This table presents generalized data from various aryltrifluoroborate syntheses to illustrate typical reaction conditions.
Catalyst and Additive Effects in Boronate Formation
For synthetic routes that build the aryl-boron bond from precursors like aryl halides, the choice of catalyst and additives is paramount.
Catalysts :
Palladium Complexes : Palladium catalysts are widely used for Suzuki-Miyaura and other cross-coupling reactions to form C-B bonds. The choice of ligand (e.g., phosphine (B1218219) ligands like RuPhos) is critical for catalyst activity and stability. nih.gov
Nickel Complexes : Nickel catalysts offer a cost-effective alternative to palladium for certain borylation reactions and are often highly efficient at room temperature. organic-chemistry.org
Iridium and Rhodium Complexes : These are used for the C-H activation and borylation of arenes, providing a direct route from hydrocarbons to boronate esters. organic-chemistry.orggoogle.com
Copper Salts : Copper(II) triflate (Cu(OTf)₂) has been used in mediating the fluorination of arylboronic acids and their derivatives. nih.govacs.org
Additives and Reagents :
Boron Source : Tetrahydroxydiboron (BBA) or bis(pinacolato)diboron (B136004) (B₂pin₂) are common reagents used as the source of the boron atom in catalyzed borylation reactions. organic-chemistry.org
Bases : In many cross-coupling reactions, a base is required to facilitate the catalytic cycle. Common bases include cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄). nih.gov The strength and type of base can significantly influence the reaction outcome.
Fluorinating Agent : For the final conversion to the trifluoroborate salt, potassium hydrogen fluoride (KHF₂) is the indispensable reagent. researchgate.netorganic-chemistry.org
The interplay between the catalyst, ligand, base, and solvent system creates a complex reaction environment that must be finely tuned for each specific substrate and desired transformation to maximize the yield and purity of the target compound.
Reactivity and Mechanistic Investigations of Potassium 4 Acetylphenyltrifluoroborate in Cross Coupling Reactions
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds. encyclopedia.pubnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a base. wikipedia.orgmusechem.com
General Principles and Scope of the Suzuki-Miyaura Reaction
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become a widely used method for synthesizing a variety of organic compounds, including biaryls, polyolefins, and styrenes. wikipedia.orgmusechem.com The reaction's popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the organoboron reagents. nih.govnih.gov
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: libretexts.orgyoutube.com
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate. libretexts.org
Transmetallation: The organic group (R²) from the organoboron species is transferred to the palladium center, displacing the halide. wikipedia.org
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org
The scope of the reaction is broad, accommodating various organic halides (I, Br, Cl, OTf) and organoboron compounds, including boronic acids, boronic esters, and organotrifluoroborates. wikipedia.orglibretexts.org The choice of base, solvent, and palladium ligand can be optimized to achieve high yields and selectivity for specific substrates. wikipedia.orgyoutube.com
Role of Potassium 4-Acetylphenyltrifluoroborate as a Nucleophilic Coupling Partner
This compound serves as a stable and effective nucleophilic coupling partner in Suzuki-Miyaura reactions. acs.orgnih.gov Organotrifluoroborates, in general, offer advantages over the more commonly used boronic acids, such as enhanced stability to air and moisture, which allows for easier handling and storage. chemrxiv.orgu-tokyo.ac.jp Their tetracoordinate nature masks the reactivity of the carbon-boron bond, rendering them as protected forms of boronic acids. nih.gov
In the context of the Suzuki-Miyaura reaction, the reactivity of this compound is "unveiled" under the reaction conditions, where it participates in the transmetallation step. nih.gov The presence of the acetyl group on the phenyl ring introduces a valuable functional group that can be further manipulated in subsequent synthetic steps. The use of potassium aryltrifluoroborates has been shown to be compatible with a variety of aryl and heteroaryl halides, leading to the formation of biaryl compounds in good to excellent yields. acs.orgresearchgate.net
The following table showcases the versatility of potassium aryltrifluoroborates in coupling with different electrophiles.
| Entry | Aryl Electrophile | Base | % Isolated Yield |
| 1 | Aryl Chloride | K₂CO₃ | Varies |
| 2 | Aryl Bromide | Cs₂CO₃ | 86 |
| 3 | Aryl Iodide | Cs₂CO₃ | 80 |
| 4 | Aryl Triflate | Cs₂CO₃ | 75 |
| This table presents a generalized summary of findings from various studies on the cross-coupling of potassium aryltrifluoroborates with different electrophiles. nih.govnih.govorganic-chemistry.org |
Mechanistic Pathways of Transmetallation with Aryltrifluoroborates
The transmetallation step is a critical and often rate-determining part of the Suzuki-Miyaura catalytic cycle. nih.gov While the general mechanism is understood, the specific pathways for aryltrifluoroborates involve several key transformations.
Activation of the Boron Atom with Base
The role of the base in the Suzuki-Miyaura reaction is multifaceted and crucial for the activation of the organoboron species. wikipedia.orgresearchgate.net In the case of potassium aryltrifluoroborates, the base is essential for the hydrolysis of the trifluoroborate to a more reactive species. chemrxiv.orgacs.org It is generally accepted that the base facilitates the formation of a boronate species, which is more nucleophilic and readily undergoes transmetallation with the palladium complex. youtube.com The base promotes the formation of a palladium-alkoxide or -hydroxide complex, which then reacts with the organoboron compound. wikipedia.org
Role of Palladium Catalysts in Oxidative Addition
The catalytic cycle is initiated by the oxidative addition of an organic halide to a Pd(0) complex. csbsju.eduacs.org This fundamental step involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the palladium center, resulting in a Pd(II) species. researchgate.net The reactivity in this step generally follows the trend I > Br > Cl. youtube.com The choice of phosphine (B1218219) ligands on the palladium catalyst is critical as they influence the electron density at the metal center and the steric environment, thereby affecting the rate and efficiency of the oxidative addition. wikipedia.orgnih.gov Bulky and electron-rich ligands are often employed to facilitate this step, especially with less reactive aryl chlorides. nih.gov
Transmetallation Step: Proposed Hydrolysis to Boronic Acid Intermediate
A key mechanistic feature of using potassium aryltrifluoroborates is their in-situ hydrolysis to the corresponding boronic acid. u-tokyo.ac.jpacs.orged.ac.uk It is widely proposed that the aryltrifluoroborate itself is not the species that directly participates in the transmetallation. Instead, under the basic aqueous conditions of the reaction, it undergoes hydrolysis to form an arylboronic acid or a related boronate species. chemrxiv.orged.ac.uk This "slow release" of the active boronic acid can be advantageous as it can minimize side reactions often associated with the direct use of boronic acids. u-tokyo.ac.jpacs.org
The hydrolysis process itself can be complex and influenced by factors such as the nature of the aryl group, the base, and even the reaction vessel material. chemrxiv.orgu-tokyo.ac.jp Studies have shown that the hydrolysis rate can be dependent on the pH of the medium. chemrxiv.org There are two primary proposed pathways for the transmetallation step: one involving the reaction of a palladium halide complex with a boronate anion (formed from the boronic acid and base), and another involving the reaction of a palladium hydroxo complex with the neutral boronic acid. nih.gov Recent evidence suggests that for many systems, the pathway involving the palladium hydroxo complex and the boronic acid is kinetically favored. nih.gov
Reductive Elimination to Form Carbon-Carbon Bonds
The final step in the catalytic cycle of Suzuki-Miyaura cross-coupling reactions is the reductive elimination from the palladium(II) intermediate, which results in the formation of the new carbon-carbon bond and the regeneration of the active palladium(0) catalyst. Following the transmetalation step, where the 4-acetylphenyl group is transferred from the trifluoroborate salt to the palladium center, a diorganopalladium(II) complex is formed. This complex, bearing both the 4-acetylphenyl group and the organic moiety from the electrophile (e.g., an aryl or vinyl group), undergoes reductive elimination.
During this process, the two organic ligands couple, forming the desired biaryl or vinylated arene product. Concurrently, the palladium(II) center is reduced to palladium(0), which can then re-enter the catalytic cycle by undergoing oxidative addition with another molecule of the electrophile. bhu.ac.in The stability and reactivity of the diorganopalladium(II) intermediate are crucial for the efficiency of this step. The nature of the ligands on the palladium catalyst can influence the rate of reductive elimination. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the transition state of this bond-forming step, revealing that for some systems, the process involves the organic groups acting as nucleophilic and electrophilic partners. nih.gov This final, irreversible step drives the catalytic cycle forward, leading to the formation of the cross-coupled product. bhu.ac.in
Substrate Scope and Limitations with Various Electrophiles
The versatility of this compound as a coupling partner is demonstrated by its reactivity with a wide range of electrophiles in palladium-catalyzed Suzuki-Miyaura reactions. These stable, crystalline solids serve as effective nucleophilic reagents, coupling with various aryl and vinyl electrophiles under optimized reaction conditions. nih.gov The reaction generally tolerates a diverse array of functional groups on both the trifluoroborate and the electrophile. organic-chemistry.org
Coupling with Aryl and Vinyl Halides
This compound and related organotrifluoroborates have proven to be highly effective partners for cross-coupling with aryl and vinyl halides. The reaction proceeds with iodides, bromides, and even the less reactive chlorides. nih.govnih.gov The use of palladium catalysts, often with specific phosphine ligands, facilitates the coupling with good to excellent yields. researchgate.netorganic-chemistry.org While aryl bromides are common substrates, conditions have been developed to achieve efficient coupling with aryl chlorides, which are often more desirable due to their lower cost and wider availability. organic-chemistry.orgorganic-chemistry.org The reaction is not limited to simple halides; it is compatible with a variety of functional groups present on the aromatic or vinyl ring. nih.gov
| Electrophile | Catalyst System | Base | Solvent | Yield | Citation |
| 4-Bromoacetophenone | PdCl₂/PPh₃ | Cs₂CO₃ | THF/H₂O | Good | nih.gov |
| Aryl Bromides | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | MeOH | Good | nih.gov |
| Aryl Chlorides | Pd(OAc)₂/XPhos | Cs₂CO₃ | 1,4-dioxane/H₂O | Moderate | nih.gov |
| Heteroaryl Bromides | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | Good | organic-chemistry.org |
| Vinyl Bromides | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | Good-Excellent | organic-chemistry.org |
Coupling with Aryl and Vinyl Triflates
In addition to halides, aryl and vinyl triflates (trifluoromethanesulfonates) are excellent electrophiles for Suzuki-Miyaura cross-coupling reactions with potassium organotrifluoroborates. nih.gov Triflates are highly reactive leaving groups, often enabling reactions to proceed under mild conditions. bhu.ac.in Palladium-catalyzed coupling between potassium alkyl-, alkenyl-, or aryltrifluoroborates and various triflates affords the corresponding products in high yields. nih.govnih.gov The reaction tolerates a wide range of functional groups on both coupling partners, making it a powerful tool for complex molecule synthesis. nih.gov A common catalytic system for this transformation involves a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂. organic-chemistry.orgnih.gov
Reactivity with Electron-Withdrawing and Electron-Donating Substituted Electrophiles
The electronic nature of the substituents on the electrophile significantly influences the rate and efficiency of the cross-coupling reaction. Generally, electrophiles bearing electron-withdrawing groups (e.g., nitrile, ketone, nitro groups) are more reactive and couple more readily with organotrifluoroborates like this compound. organic-chemistry.orgnih.gov This increased reactivity is attributed to the facilitation of the initial oxidative addition step to the palladium(0) catalyst.
Conversely, electrophiles with electron-donating groups (e.g., methoxy, alkyl groups) are less reactive and may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve comparable yields. nih.gov Despite the difference in reaction rates, optimized protocols allow for the successful coupling of both electron-rich and electron-deficient aryl halides and triflates, demonstrating the broad applicability of organotrifluoroborates in Suzuki-Miyaura reactions. nih.govnih.gov
Ligand Effects on Catalytic Activity and Selectivity
The choice of ligand coordinated to the palladium center is critical for the success of the cross-coupling reaction, profoundly affecting catalytic activity and selectivity. Simple systems may use triphenylphosphine (B44618) (PPh₃) with a palladium source like PdCl₂ or Pd(OAc)₂. nih.govorganic-chemistry.org However, for more challenging substrates, such as less reactive aryl chlorides or electron-rich electrophiles, more sophisticated and sterically hindered phosphine ligands are often required.
Buchwald-type ligands, such as XPhos, and other electron-rich, bulky phosphines like RuPhos, have been shown to be highly effective. organic-chemistry.orgnih.gov Ligands like (S)-Binap have been noted for their ability to stabilize the active Pd(0) species, while ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) are also commonly employed, particularly in the form of the PdCl₂(dppf) complex. organic-chemistry.orgorganic-chemistry.org The ligand influences key steps in the catalytic cycle, including oxidative addition and reductive elimination, and can prevent the formation of undesired byproducts, thereby increasing the yield and efficiency of the desired transformation. nih.govnih.gov
Influence of Base and Solvent on Reaction Efficiency
The choice of base and solvent is paramount to the efficiency of Suzuki-Miyaura cross-coupling reactions involving this compound. The base plays a crucial role in the transmetalation step, where it is believed to facilitate the formation of a more reactive boronate species from the trifluoroborate salt. Inorganic bases are commonly used, with cesium carbonate (Cs₂CO₃) often providing superior results, although potassium carbonate (K₂CO₃) is also effective and more economical. nih.govnih.gov
The solvent system must be capable of dissolving both the organic and inorganic reaction components to some extent. Consequently, mixtures of an organic solvent and water are frequently employed. researchgate.net Common solvent systems include tetrahydrofuran/water (THF/H₂O), isopropanol/water (i-PrOH/H₂O), and 1,4-dioxane/water. nih.govnih.govorganic-chemistry.org The optimal combination of base and solvent can vary significantly depending on the specific substrates and catalyst system used. For instance, studies have shown that a THF/H₂O system with Cs₂CO₃ is highly effective for coupling potassium vinyltrifluoroborate, while an i-PrOH/H₂O system with an amine base was optimal for potassium alkenyltrifluoroborates. nih.govorganic-chemistry.orgresearchgate.net The right conditions are critical for achieving high yields and minimizing reaction times. nih.gov
Stereo- and Regioselectivity Considerations in Suzuki-Miyaura Couplings
In Suzuki-Miyaura cross-coupling reactions, potassium organotrifluoroborates have emerged as stable, efficient, and versatile coupling partners. nih.govnih.gov When using an achiral, planar aryl source such as this compound, the primary selectivity issue is not stereoselectivity at the aryl core, but rather regioselectivity. This becomes critical when the coupling partner, either an aryl or vinyl halide, possesses multiple sites for reaction.
The regiochemical outcome is primarily governed by a combination of steric and electronic factors on the electrophilic partner. For instance, in the coupling of an aryl halide with multiple halogen substituents, the oxidative addition of the palladium(0) catalyst typically occurs preferentially at the most reactive C-X bond (I > Br > Cl >> F).
Furthermore, the electronic nature of the substituents on the coupling partner plays a crucial role. Electron-withdrawing groups can influence the reactivity of adjacent C-X bonds. In the case of this compound, the acetyl group is a moderately electron-withdrawing group, which can influence the electronic properties of the resulting biaryl product but does not direct selectivity on itself during the coupling process. The ultimate regioselectivity is dictated by the substrate to which it is being coupled.
When the coupling partner is a substituted vinyl halide, the Suzuki-Miyaura reaction with organotrifluoroborates is known to be highly stereospecific. nih.gov The configuration of the double bond in the vinyl halide is retained in the final product. For example, the coupling of an (E)-alkenyl bromide with an aryltrifluoroborate will yield the (E)-alkenylarene, and a (Z)-alkenyl bromide will produce the (Z)-alkenylarene. nih.gov This stereospecificity is a key feature of the reaction mechanism, which involves a retention of configuration during the transmetalation and reductive elimination steps.
Oxidative Heck Reactions
The oxidative Heck reaction is a variation of the traditional Mizoroki-Heck reaction. nih.gov Unlike the classic method which follows a Pd(0)/Pd(II) catalytic cycle initiated by oxidative addition, the oxidative Heck reaction operates via a Pd(II)-catalyzed pathway. nih.govhw.ac.uk The cycle begins with a transmetalation step between the organoboron reagent and a Pd(II) salt, generating an arylpalladium(II) intermediate. nih.gov This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the arylated alkene product. A crucial difference is the need for a stoichiometric oxidant to regenerate the active Pd(II) catalyst from the Pd(0) or Pd(II)-hydride species formed after β-hydride elimination, thus making the process catalytic. nih.govhw.ac.uk
A base-free, microwave-assisted protocol has been developed for the coupling of aryltrifluoroborates with olefins. nih.gov This method highlights the utility of these reagents in modern, efficient synthesis. The table below shows representative yields for the oxidative Heck reaction with various substituted aryltrifluoroborates and n-butyl acrylate, illustrating the general applicability.
| Entry | Aryl Group (Ar in ArBF3K) | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-MeO-Ph | Butyl (E)-3-(4-methoxyphenyl)acrylate | 80 |
| 2 | Ph | Butyl (E)-3-phenylacrylate | 73 |
| 3 | 4-CF3-Ph | Butyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate | 91 |
| 4 | 4-CN-Ph | Butyl (E)-3-(4-cyanophenyl)acrylate | 85 |
| 5 | 4-Ac-Ph (Representative) | Butyl (E)-3-(4-acetylphenyl)acrylate | (High yield expected) |
Data is based on representative findings for aryltrifluoroborates in oxidative Heck reactions. nih.gov
The oxidant is essential for regenerating the Pd(II) catalyst to ensure catalytic turnover. nih.gov
p-Benzoquinone (p-BQ) : In many oxidative Heck protocols using aryltrifluoroborates, p-benzoquinone is used as the oxidant. nih.gov Following the β-hydride elimination step which forms the product and a palladium(II)-hydride species, p-BQ acts as a hydride acceptor. It reacts with the Pd-H intermediate, regenerating the active Pd(II) catalyst and forming hydroquinone (B1673460) as a byproduct. nih.gov
Manganese(III) acetate (B1210297) (Mn(OAc)₃) : Mn(OAc)₃ is another effective oxidant used in palladium-catalyzed C-H functionalization reactions with aryltrifluoroborates. It is proposed to function by oxidizing Pd(II) to a higher oxidation state (Pd(III) or Pd(IV)) or by re-oxidizing Pd(0) back to Pd(II) should reductive elimination occur. researchgate.netcapes.gov.br In the context of oxidative Heck-type reactions, it facilitates the regeneration of the active Pd(II) catalyst, enabling the cycle to continue.
The accepted mechanism for the oxidative Heck reaction with potassium aryltrifluoroborates involves several key steps: nih.gov
Hydrolysis : The potassium aryltrifluoroborate (ArBF₃K) first undergoes partial or complete hydrolysis in the reaction medium to form the corresponding arylboronic acid [ArB(OH)₂] or a related ArBF₂ species. nih.gov
Transmetalation : The active boron species then undergoes transmetalation with the Pd(II) catalyst (e.g., Pd(OAc)₂ or Pd(TFA)₂), transferring the aryl group to the palladium center to form an [ArPd(II)L₂]⁺ complex and releasing the boron byproduct. nih.gov
Carbopalladation : The alkene substrate coordinates to the arylpalladium(II) complex, followed by migratory insertion of the aryl group into the C=C double bond. This step typically proceeds in a syn-fashion.
β-Hydride Elimination : A hydrogen atom from the β-carbon (relative to palladium) is eliminated, forming the arylated alkene product, a proton, and a Pd(II)-hydride species. This step is often regioselectivity-determining.
Catalyst Regeneration : The Pd(II)-H intermediate is intercepted by the oxidant (e.g., p-BQ). The oxidant removes the hydride, regenerating the active Pd(II) catalyst for the next cycle. nih.gov This prevents the reductive elimination to Pd(0) that would terminate the desired catalytic cycle.
The electronic properties of the alkene substrate are a major factor in controlling the regioselectivity of the arylation (terminal vs. internal). nih.gov
Electron-Deficient Alkenes : Alkenes bearing electron-withdrawing groups (EWGs), such as acrylates (e.g., n-butyl acrylate), consistently yield the linear, or terminal, (E)-arylated product. The palladium-aryl moiety adds to the carbon atom distal to the EWG, and β-hydride elimination occurs away from the activating group. nih.gov
Electron-Rich Alkenes : Alkenes with electron-donating groups (EDGs), such as vinyl ethers (e.g., n-butyl vinyl ether), favor the formation of the branched, or internal, arylation product. In this case, the aryl group adds to the carbon atom bearing the electron-donating group. nih.gov
The following table demonstrates the scope of alkene substrates and the resulting regioselectivity in oxidative Heck reactions with aryltrifluoroborates.
| Entry | Aryltrifluoroborate | Alkene Substrate | Product Type | Yield (%) |
|---|---|---|---|---|
| 1 | Potassium 4-methylphenyltrifluoroborate | n-Butyl acrylate | Terminal (Linear) | 73 |
| 2 | Potassium 4-methoxyphenyltrifluoroborate | n-Butyl acrylate | Terminal (Linear) | 80 |
| 3 | Potassium 4-(trifluoromethyl)phenyltrifluoroborate | n-Butyl acrylate | Terminal (Linear) | 91 |
| 4 | Potassium 4-methylphenyltrifluoroborate | n-Butyl vinyl ether | Internal (Branched) | 65 |
| 5 | Potassium 4-methoxyphenyltrifluoroborate | n-Butyl vinyl ether | Internal (Branched) | 64 |
Data is based on representative findings for aryltrifluoroborates in oxidative Heck reactions. nih.gov
Other Palladium-Catalyzed Cross-Coupling and Functionalization Reactions
The versatility of this compound extends beyond the Suzuki-Miyaura reaction, engaging in a variety of other palladium-catalyzed transformations. These reactions enable the introduction of the 4-acetylphenyl moiety into diverse molecular frameworks through mechanisms that include carbonylative couplings, C-H activation, conjugate additions, and the formation of carbon-phosphorus bonds, as well as radical-mediated pathways.
Carbonylative Cross-Couplings Involving Organotrifluoroborates
Carbonylative cross-coupling reactions serve as a powerful tool for the synthesis of ketones and their derivatives by incorporating a carbonyl group (CO) between the coupling partners. Potassium aryltrifluoroborates, including the 4-acetylphenyl derivative, are competent nucleophiles in these transformations.
One notable advancement is the palladium-catalyzed decarboxylative alkoxycarbonylation of potassium aryltrifluoroborates with potassium oxalate (B1200264) monoesters. This method allows for the synthesis of a variety of benzoyl esters under mild conditions, utilizing potassium persulfate as an oxidant. The reaction is believed to proceed through a radical-mediated Pd(II)/Pd(IV) catalytic cycle. For substrates like this compound, this reaction offers a direct route to corresponding ester derivatives. The reaction generally favors electron-donating groups on the phenyl ring, although electron-withdrawing groups are also tolerated, albeit sometimes with lower yields. researchgate.net
Another innovative approach is the palladium/phosphine synergistic catalysis for the fluorocarbonylation of potassium aryltrifluoroborates. nih.govresearchgate.net This method uniquely employs a trifluoromethyl arylsulfonate (TFMS) as a source of carbon monofluoride (COF₂), leading to the direct synthesis of acyl fluorides. nih.govresearchgate.net This transformation represents the first direct fluorocarbonylation of arylboron compounds and allows for the late-stage introduction of the acyl fluoride (B91410) moiety, a valuable synthetic intermediate. nih.gov The reaction is catalyzed by a palladium complex, with Xantphos being an effective ligand. nih.govresearchgate.net
A general representation of the palladium-catalyzed addition of potassium aryltrifluoroborates to nitriles also provides a pathway to alkyl aryl ketones. This process can be applied to dinitriles to form dicarbonyl compounds. nih.gov
| Reaction Type | Coupling Partner | CO Source | Catalyst System (Typical) | Product Type | Reference |
|---|---|---|---|---|---|
| Decarboxylative Alkoxycarbonylation | Potassium Oxalate Monoesters | From Oxalate | Pd(OAc)₂ / K₂S₂O₈ | Benzoyl Esters | researchgate.net |
| Fluorocarbonylation | - | Trifluoromethyl Arylsulfonate (TFMS) | Pd Catalyst / Xantphos | Acyl Fluorides | nih.govresearchgate.net |
| Addition to Nitriles | Aliphatic Nitriles | N/A (Nitrile Carbonyl Precursor) | Pd Catalyst | Alkyl Aryl Ketones | nih.gov |
C-H Arylation Reactions with Aryltrifluoroborates
Direct C-H arylation represents a highly atom-economical strategy for forming carbon-carbon bonds, avoiding the need for pre-functionalized substrates. Potassium aryltrifluoroborates are effective arylating agents in palladium-catalyzed C-H functionalization reactions.
A mild and efficient method involves the palladium-catalyzed C-H arylation of arylpyridines using potassium aryltrifluoroborates with manganese(III) acetate (Mn(OAc)₃) as the oxidant. This reaction proceeds under relatively gentle conditions and demonstrates a broad scope with respect to both the aryltrifluoroborate and the pyridine (B92270) substrate. Mechanistic investigations suggest that the reaction likely proceeds via a high-valent palladium mechanism, with the C-H activation step being at or before the rate-determining step of the catalytic cycle. This approach is applicable to this compound for the synthesis of 4-acetylphenyl-substituted pyridines.
| Parameter | Condition | Reference |
|---|---|---|
| Arylating Agent | Potassium Aryltrifluoroborate (e.g., this compound) | N/A |
| Substrate | Arylpyridines | |
| Catalyst | Pd(OAc)₂ | |
| Oxidant | Mn(OAc)₃ |
Hydroarylation of Alpha, Beta-Unsaturated Substrates
The palladium-catalyzed conjugate addition, or hydroarylation, of aryl organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental method for C-C bond formation. While arylboronic acids are commonly used, potassium aryltrifluoroborates have also been successfully employed in these reactions. acs.org
The asymmetric conjugate addition of aryl groups to cyclic enones can be achieved using a palladium trifluoroacetate (B77799) catalyst in conjunction with chiral ligands like Me-DuPHOS or Et-DuPHOS. acs.org This transformation allows for the enantioselective synthesis of β-aryl ketones. Although less common than with arylboronic acids, the use of aryltrifluoroborates provides an alternative route that benefits from the stability and ease of handling of these reagents. acs.org For a substrate like this compound, this reaction would lead to the formation of a chiral ketone bearing a 4-acetylphenyl group at the β-position. The reaction conditions are generally mild, and the catalyst is typically formed in situ. acs.org
C-P Bond Formation Utilizing Aryltrifluoroborates
The synthesis of arylphosphonates, which are valuable compounds in medicinal and materials chemistry, can be accomplished via palladium-catalyzed cross-coupling reactions. Potassium aryltrifluoroborates serve as effective arylating agents for the formation of carbon-phosphorus (C-P) bonds.
A notable method involves the Pd(II)-catalyzed coupling of potassium aryltrifluoroborates with H-phosphonate dialkyl esters. researchgate.netacs.org This reaction can be significantly accelerated using controlled microwave heating, allowing for rapid synthesis under non-inert conditions. researchgate.netacs.org A key advantage of this protocol is that it proceeds without the addition of an external base or acid. The catalyst system often employs palladium acetate with a rigid bidentate ligand such as 2,9-dimethyl-1,10-phenanthroline (dmphen). researchgate.netacs.org This approach demonstrates excellent chemoselectivity and is applicable to this compound for the efficient synthesis of diethyl (4-acetylphenyl)phosphonate. researchgate.netacs.org
| Component | Reagent/Condition | Reference |
|---|---|---|
| Aryl Source | Potassium Aryltrifluoroborate (e.g., this compound) | researchgate.netacs.org |
| Phosphorus Source | H-Phosphonate Dialkyl Ester | |
| Catalyst | Pd(OAc)₂ | |
| Ligand | dmphen (2,9-dimethyl-1,10-phenanthroline) | |
| Conditions | Microwave heating, no added base/acid |
Radical-Mediated Pathways Involving 4-Acetylphenyltrifluoroborate (e.g., Furoxan Synthesis)
Beyond traditional polar, organometallic pathways, potassium aryltrifluoroborates can participate in radical-mediated reactions. These processes open up synthetic routes to structures that can be challenging to access through other means. Potassium aryltrifluoroborates are convenient precursors for aryl radicals.
An example of this reactivity is the direct arylation of furoxans. In a specific study, this compound was used to introduce the 4-acetylphenyl group onto a furoxan ring via a radical-mediated pathway. The reaction of a furoxan substrate with this compound under optimized conditions yielded the desired 3-aryl-furoxan product. In this reported instance, the desired product was obtained in 18% yield, with the formation of acetophenone (B1666503) and acetylphenylboronic acid as by-products observed. This indicates that while the transformation is feasible, the complete consumption of the trifluoroborate reagent can compete with the desired coupling.
Applications of Potassium 4 Acetylphenyltrifluoroborate in Complex Molecule Synthesis and Late Stage Functionalization
Synthesis of Ketone-Containing Aromatic and Heteroaromatic Systems
The primary application of potassium 4-acetylphenyltrifluoroborate is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction enables the formation of a carbon-carbon bond between the 4-acetylphenyl group and a variety of aryl or heteroaryl halides (or triflates). nih.gov The result is the direct and efficient synthesis of biaryl and heteroaryl-aryl systems containing a ketone functionality. The ketone group is a valuable synthetic handle and a common feature in many functional materials and pharmaceutical compounds. nih.govnih.gov
The reaction is highly robust and tolerates a wide array of functional groups on both coupling partners. nih.gov The stability of the trifluoroborate moiety prevents the undesired side reactions, such as protodeboronation, that can plague reactions involving boronic acids. sigmaaldrich.com This leads to cleaner reactions and often higher yields. A variety of palladium catalysts and bases can be employed to optimize the reaction for specific substrates. nih.govmdpi.com
Table 1: Representative Suzuki-Miyaura Coupling Reactions This table illustrates typical reaction conditions for the synthesis of ketone-containing biaryl systems using this compound. The examples are representative of established methodologies.
| Aryl/Heteroaryl Halide | Catalyst | Base | Solvent System | Product |
| 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/Water | 4'-Methoxy-4-acetylbiphenyl |
| 3-Iodopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-(Pyridin-3-yl)acetophenone |
| 1-Bromo-4-nitrobenzene | PdCl₂(AtaPhos)₂ | Cs₂CO₃ | Toluene/Water | 4'-Nitro-4-acetylbiphenyl |
| 2-Chloropyrimidine | XPhos Pd G3 | K₃PO₄ | DME/Water | 4-(Pyrimidin-2-yl)acetophenone |
Introduction of the Acetylphenyl Moiety in Pharmaceutical Intermediates
The 4-acetylphenyl group is a significant structural motif in medicinal chemistry. nih.gov It can act as a key pharmacophore, engaging in specific interactions with biological targets, or serve as a versatile synthetic intermediate for further molecular elaboration. evonik.com The use of this compound provides a reliable method for incorporating this moiety into complex molecules that are precursors to active pharmaceutical ingredients (APIs).
Its application in late-stage functionalization is particularly advantageous in drug discovery. nih.govnih.gov A core molecular scaffold can be diversified at a late step by coupling it with this compound, rapidly generating a library of analogues for structure-activity relationship (SAR) studies. This approach accelerates the drug development process by avoiding the need for lengthy de novo synthesis for each new derivative. The stability of the reagent ensures compatibility with the sensitive functional groups often present in pharmaceutical intermediates. sigmaaldrich.com For instance, heterocyclic systems like imidazoles and tetrahydroisoquinolines, which form the core of many drugs, can be functionalized using this method. nih.govnih.gov
Table 2: Application in Pharmaceutical Intermediate Synthesis This table provides a hypothetical example of how this compound can be used to modify a pharmaceutical scaffold.
| Precursor Scaffold (Example) | Coupling Reaction | Modified Intermediate | Potential Therapeutic Area |
| Bromo-substituted Indazole Core | Suzuki-Miyaura Coupling | 4-Acetylphenyl-Indazole Derivative | Oncology, Anti-inflammatory |
| Chloro-substituted Quinoline | Suzuki-Miyaura Coupling | 4-Acetylphenyl-Quinoline Derivative | Antiviral, Anticancer |
Utility in Sequential and Orthogonal Cross-Coupling Strategies
The predictable reactivity and stability of the C-B bond in this compound make it an excellent tool for complex synthetic sequences involving multiple cross-coupling reactions. bldpharm.com This enables both sequential and orthogonal synthetic strategies.
Orthogonal Strategy: A molecule containing multiple reactive sites, such as different halogen atoms (e.g., an aryl iodo-bromide), can be functionalized selectively. The more reactive carbon-iodine bond can participate in a first cross-coupling reaction while the carbon-bromine bond remains intact. In a subsequent, distinct step, the bromo-substituent can be coupled with this compound under different catalytic conditions. This chemoselectivity is crucial for the controlled construction of highly substituted, multifunctional molecules. Research on related potassium acyltrifluoroborates (KATs) has shown that the trifluoroborate functionality is stable under various conditions, including Buchwald-Hartwig amination and other Pd-catalyzed couplings, highlighting its orthogonal nature. chemrxiv.org
Table 3: Hypothetical Sequential and Orthogonal Strategies This table outlines how the unique reactivity of the trifluoroborate reagent can be exploited in advanced synthetic planning.
| Strategy | Step 1 | Step 2 | Final Product Structure |
| Orthogonal | Suzuki coupling of 1-iodo-4-bromobenzene with Phenylboronic Acid | Suzuki coupling of the resulting 4-bromobiphenyl (B57062) with this compound | Asymmetrically substituted terphenyl |
| Sequential | Suzuki coupling of 4-bromobenzonitrile (B114466) with this compound | In-situ reaction of the resulting ketone with hydroxylamine | Ketoxime-functionalized biaryl |
Development of Novel Synthetic Routes to Bioactive Molecules
The use of this compound is instrumental in designing and executing novel and efficient synthetic routes to bioactive molecules. Its role as a stable, easy-to-handle building block allows for more convergent and flexible synthetic designs compared to routes relying on less stable organometallic reagents. orgsyn.orgnih.gov
Table 4: Advantages in Developing Novel Synthetic Routes This table summarizes the key benefits of incorporating this compound into synthetic strategies for bioactive molecules.
| Feature | Advantage in Synthetic Route Design | Impact on Bioactive Molecule Development |
| Stability | Allows for multi-step sequences without degradation of the boron reagent; simplifies purification. | Enables reliable synthesis of complex, functionalized drug candidates. |
| Late-Stage Functionalization | Enables rapid diversification of lead compounds from a common intermediate. | Accelerates SAR studies and the optimization of lead compounds. |
| Orthogonal Reactivity | Allows for precise, site-selective modifications in multifunctional molecules. | Facilitates the synthesis of highly complex and specifically targeted APIs. |
| High Functional Group Tolerance | Compatible with sensitive functional groups often found in bioactive molecules. | Broadens the scope of accessible molecular structures and reduces the need for protecting groups. |
Green Chemistry Principles in the Context of Potassium 4 Acetylphenyltrifluoroborate Chemistry
Atom Economy in Synthesis and Reactions
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.eduyoutube.comyoutube.com Reactions with high atom economy are inherently greener as they generate less waste.
The synthesis of potassium 4-acetylphenyltrifluoroborate from its corresponding boronic acid is a prime example of a reaction with high atom economy. The transformation involves the reaction of 4-acetylphenylboronic acid with potassium bifluoride (KHF₂), a process demonstrated by Vedejs and others for the facile conversion of boronic acids to trifluoroborate salts. nih.gov
The balanced chemical equation is: C₈H₉BO₃ (4-acetylphenylboronic acid) + KHF₂ → K[C₈H₈BF₃O] (this compound) + 2H₂O
The atom economy for this synthesis can be calculated as follows:
Table 1: Atom Economy Calculation for the Synthesis of this compound
| Component | Formula | Molar Mass ( g/mol ) | Role |
|---|---|---|---|
| 4-Acetylphenylboronic acid | C₈H₉BO₃ | 163.97 | Reactant |
| Potassium bifluoride | KHF₂ | 78.10 | Reactant |
| Total Mass of Reactants | 242.07 | ||
| This compound | K[C₈H₈BF₃O] | 228.05 | Desired Product |
Atom Economy = (Molar Mass of Desired Product / Total Molar Mass of all Reactants) x 100
Atom Economy = (228.05 / 242.07) x 100 ≈ 94.2%
This high percentage indicates that the vast majority of the mass of the reactants is converted into the desired product, with only water generated as a byproduct.
In its subsequent use, such as in Suzuki-Miyaura cross-coupling reactions, the atom economy is lower because not all atoms from the trifluoroborate, the coupling partner, and the base are incorporated into the final product. However, the efficiency of these catalytic reactions still represents a significant improvement over older, stoichiometric methods for forming carbon-carbon bonds. libretexts.org
Waste Minimization and Byproduct Reduction
Waste minimization is a direct consequence of high atom economy. In the synthesis of this compound, the primary byproduct is water, a non-toxic and environmentally benign substance. This contrasts sharply with many chemical syntheses that produce hazardous or difficult-to-treat waste streams.
When used in catalytic reactions like the Suzuki-Miyaura coupling, the boron-containing byproduct is a simple, water-soluble inorganic boron species. The use of a catalytic amount of a transition metal, such as palladium, is a core tenet of green chemistry that drastically reduces the metallic waste that would be generated by using stoichiometric metallic reagents. bldpharm.com
Use of Catalytic Reactions vs. Stoichiometric Reagents
This compound is almost exclusively used as a nucleophilic partner in transition-metal-catalyzed cross-coupling reactions. bldpharm.com The Suzuki-Miyaura reaction, for which organotrifluoroborates are excellent reagents, relies on a catalytic cycle involving a small amount of a palladium catalyst to generate large quantities of product. nih.gov
This catalytic approach is vastly superior to the use of stoichiometric reagents (where at least a full equivalent of a metal-containing reagent is required) from a green chemistry perspective. Catalytic processes reduce the demand for precious or toxic metals and minimize the generation of metallic waste products, which are often environmentally persistent and costly to dispose of.
Exploration of Safer Solvents and Reaction Conditions (e.g., Aqueous Media, Mechanochemistry)
A significant green advantage of potassium organotrifluoroborates is their compatibility with a wider range of solvents, including safer, greener options. Unlike many organometallic reagents that are highly sensitive to moisture and require strict anhydrous (water-free) conditions and inert atmospheres, potassium trifluoroborates are solids that are stable in the presence of air and moisture. bldpharm.com
This stability allows reactions to be conducted in aqueous solvent systems (e.g., mixtures of water and organic solvents like THF), reducing the reliance on volatile and often toxic organic solvents. acs.org The hydrolysis of the trifluoroborate to the active boronic acid species can occur in situ under the basic aqueous conditions of the Suzuki-Miyaura reaction. acs.org
Furthermore, the solid-state stability of this compound makes it an ideal candidate for mechanochemistry. Mechanochemical reactions are performed by grinding solid reactants together, often in the absence of any solvent. This solvent-free approach dramatically reduces waste and can lead to lower energy consumption, representing a significant advancement in green reaction conditions.
Energy Efficiency in Synthetic Protocols
Energy efficiency in chemical synthesis is achieved by conducting reactions at ambient temperature and pressure or by reducing reaction times. The development of highly active catalysts for Suzuki-Miyaura couplings has enabled many reactions involving organotrifluoroborates to proceed under mild conditions.
Additionally, alternative energy sources have been successfully applied to reactions involving these reagents. Microwave-assisted synthesis, for instance, can dramatically shorten reaction times from hours to minutes, leading to substantial energy savings. bldpharm.com As mentioned previously, solvent-free mechanochemical methods also contribute to energy efficiency by eliminating the need to heat large volumes of solvent.
Advantages over Other Organoboron Reagents in Terms of Stability and Toxicity
This compound belongs to the class of organotrifluoroborates, which possess distinct advantages over other common organoboron reagents, particularly boronic acids. bldpharm.com
Stability: One of the most significant advantages is their enhanced stability. Potassium organotrifluoroborates are typically crystalline, free-flowing solids that are stable to air and moisture and have a long shelf-life. nih.gov In contrast, many boronic acids are prone to decomposition through processes like protodeboronation or oxidative degradation, and they can undergo dehydrative trimerization to form boroxines. nih.gov This instability is a particular problem for certain classes of boronic acids (e.g., 2-heterocyclic and vinyl), making their storage and handling difficult. nih.gov The superior stability of the trifluoroborate salt leads to more reliable and reproducible reaction outcomes.
Toxicity: While boronic acids are generally considered to have low toxicity, their instability can lead to the formation of impurities or degradation products with different toxicological profiles. nih.govscielo.br The high stability and ease of purification of potassium organotrifluoroborates ensure a higher degree of purity, minimizing potential risks associated with unknown contaminants. Studies on specific organotrifluoroborates, such as potassium thiophene-3-trifluoroborate, have suggested low toxicity in animal models. nih.gov By providing a stable, well-defined source of the organoboron species, trifluoroborates represent a safer alternative to potentially unstable boronic acids.
Table 2: Comparison of Potassium Organotrifluoroborates and Boronic Acids
| Property | Potassium Organotrifluoroborates (e.g., K[4-AcPhBF₃]) | Boronic Acids (e.g., 4-AcPhB(OH)₂) |
|---|---|---|
| Physical State | Crystalline solid | Often solid, can be amorphous or oily |
| Air Stability | Generally high; stable to air and moisture. nih.gov | Variable; many are sensitive to air and moisture, prone to oxidation and protodeboronation. nih.gov |
| Storage | Long shelf-life, bench-stable. nih.gov | Can require special handling or storage conditions; prone to decomposition. nih.gov |
| Handling | Easy to handle, weigh, and dispense. | Can be challenging due to instability or hygroscopic nature. |
| Purity | High, easily purified by recrystallization. | Purity can be compromised by decomposition products (e.g., boroxines). nih.gov |
| Reaction Media | Compatible with aqueous and protic solvents. acs.org | Often requires anhydrous conditions, though some are water-soluble. |
Advanced Research Directions and Future Perspectives
Computational Chemistry and DFT Studies for Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricacies of chemical reactions. For reactions involving potassium 4-acetylphenyltrifluoroborate, DFT studies provide deep insights into the reaction mechanisms, transition states, and the roles of various reaction components.
Researchers employ DFT calculations to model the elementary steps of the Suzuki-Miyaura cross-coupling reaction, a primary application of this compound. These studies help to elucidate the transmetalation step, which involves the transfer of the aryl group from the boron atom to the palladium catalyst. By calculating the energy barriers for different proposed pathways, chemists can identify the most likely mechanism. For instance, computational studies can compare the energetics of pathways involving different forms of the borate (B1201080) species, such as the trifluoroborate anion versus a neutral boronic acid formed in situ.
A detailed virtual screening-based study utilizing DFT can be designed to assess the stability and reactivity of compounds like 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized using precursors derived from related boronic acids. mdpi.com Such studies help in identifying chemically reactive and stable derivatives for further applications. mdpi.com The optimized structures obtained from DFT calculations can then be used for further in silico analyses, such as molecular docking, to predict their binding affinities with biological targets. mdpi.com
Table 1: Key Parameters Investigated by DFT in Suzuki-Miyaura Reactions
| Parameter Investigated | Significance |
| Transition State Geometries | Reveals the 3D arrangement of atoms at the point of highest energy, providing a snapshot of the bond-forming/breaking process. |
| Activation Energies | Determines the kinetic feasibility of a reaction pathway; lower activation energies indicate faster reactions. |
| Ligand Effects | Models how different phosphine (B1218219) ligands on the palladium catalyst influence steric and electronic properties, affecting catalytic activity. |
| Solvent Effects | Simulates the role of the solvent in stabilizing intermediates and transition states, which can significantly impact reaction outcomes. |
| Mechanism of Boron Activation | Investigates the process by which the stable trifluoroborate is converted into a more reactive species capable of transmetalation. |
These computational insights are crucial for optimizing reaction conditions and for the rational design of more efficient catalysts and reagents.
Development of Novel Catalyst Systems for Enhanced Reactivity and Selectivity
The success of cross-coupling reactions involving this compound is heavily dependent on the palladium catalyst system employed. Research in this area is focused on developing novel catalysts that offer higher reactivity, broader substrate scope, and improved selectivity.
A significant advancement has been the development of sterically hindered and electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle. For instance, ligands like SPhos and XPhos have shown excellent performance in the coupling of aryl chlorides, which are typically less reactive than bromides or iodides. organic-chemistry.org
Researchers have also explored the use of N-heterocyclic carbenes (NHCs) as alternatives to phosphine ligands. NHCs form very stable complexes with palladium and can exhibit superior catalytic activity in certain transformations. The development of air-stable palladium precatalysts incorporating these advanced ligands simplifies the experimental setup and improves reproducibility.
Recent studies have also focused on catalyst systems that can operate under milder conditions, such as lower temperatures and using more environmentally benign solvents like water. The development of water-soluble ligands and catalyst systems is particularly relevant for the coupling of organotrifluoroborates, which are often handled as aqueous solutions. acs.org
Table 2: Examples of Advanced Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Key Features | Typical Applications |
| Pd(OAc)₂ / SPhos | High activity for coupling aryl chlorides and triflates. | Synthesis of complex biaryl compounds. organic-chemistry.org |
| PdCl₂(amphos) | Effective for coupling of alkyltrifluoroborates. | Introduction of alkyl chains onto aromatic rings. |
| Pd-PEPPSI complexes | Pyridine-enhanced precatalyst preparation stabilization and initiation. | Robust catalysts for a wide range of cross-coupling reactions. |
| Palladacycles | Highly active precatalysts, often requiring low catalyst loadings. | Large-scale synthesis and challenging coupling reactions. |
The ongoing development of these sophisticated catalyst systems is crucial for expanding the utility of this compound in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Flow Chemistry Applications for Continuous Synthesis
Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of chemical compounds, offering numerous advantages over traditional batch processing. mdpi.comnih.gov These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents and intermediates, and the potential for automation and process optimization. mdpi.com
The application of flow chemistry to reactions involving this compound is a promising area of research. Suzuki-Miyaura cross-coupling reactions are well-suited for translation to flow processes. In a typical setup, solutions of the aryl halide, the organotrifluoroborate, the catalyst, and the base are pumped through a heated reactor coil. The short residence times and precise temperature control can lead to higher yields and purities compared to batch reactions. tue.nl
One of the key advantages of flow chemistry is the ability to "telescope" multiple reaction steps without isolating intermediates. mdpi.comnih.gov This can significantly streamline synthetic sequences. For example, the synthesis of a complex molecule could involve a flow-based Suzuki-Miyaura coupling followed immediately by another transformation in a subsequent reactor module. This approach has been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs). mdpi.comresearchgate.net
The use of packed-bed reactors containing immobilized catalysts is another important development in flow chemistry. These heterogeneous catalysts can be easily separated from the product stream, simplifying purification and allowing for catalyst recycling, which is particularly important for expensive palladium catalysts.
Table 3: Comparison of Batch vs. Flow Synthesis for Suzuki-Miyaura Reactions
| Feature | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours to days | Seconds to minutes tue.nl |
| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio allows for efficient heating/cooling mdpi.com |
| Safety | Potential for thermal runaway with exothermic reactions | Improved safety due to small reaction volume and excellent temperature control mdpi.com |
| Scalability | Challenging to scale up | Scaled by running the system for longer periods |
| Process Control | Manual or semi-automated | Fully automated with in-line monitoring and optimization |
As the demand for more efficient and sustainable chemical manufacturing grows, the application of flow chemistry to reactions involving this compound is expected to become increasingly prevalent.
Bio-Applications and Radiochemical Labeling
The unique properties of organotrifluoroborates have led to their exploration in various biological applications, most notably in the field of positron emission tomography (PET) imaging. PET is a powerful non-invasive imaging technique that requires the use of molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). nih.gov
Aryltrifluoroborates are particularly attractive for ¹⁸F-labeling because they can undergo a rapid ¹⁸F-¹⁹F isotope exchange reaction in aqueous media. nih.gov This allows for the one-step radiolabeling of biomolecules, such as peptides and proteins, that have been pre-functionalized with an organotrifluoroborate moiety. nih.gov This method is a significant improvement over traditional multi-step labeling procedures that often require harsh conditions and anhydrous solvents. acs.org
While the acetyl group of this compound is not directly involved in the labeling process, the aryltrifluoroborate core serves as a handle for introducing ¹⁸F. The acetyl group, however, can be a site for further chemical modification, allowing the attachment of the trifluoroborate to a larger biomolecule of interest.
For a PET imaging agent to be successful, the labeled compound must be stable in vivo and not release free [¹⁸F]fluoride, which would accumulate in the bones and obscure the image. acs.org Studies have shown that aryltrifluoroborates exhibit considerable stability in aqueous media, making them suitable candidates for in vivo applications. acs.org
The development of modular synthetic strategies, such as using "click" chemistry to attach an ammoniomethyltrifluoroborate to a biomolecule, has further streamlined the preparation of precursors for ¹⁸F-labeling. nih.gov This approach allows for the late-stage introduction of the labeling handle, which is advantageous when working with complex biological molecules.
Design of Next-Generation Organotrifluoroborate Reagents with Tunable Reactivity
Building on the success of existing organotrifluoroborates, researchers are now focused on designing next-generation reagents with tunable electronic and steric properties. The goal is to create a toolbox of organotrifluoroborates that can be tailored for specific applications, offering enhanced reactivity, selectivity, and functional group tolerance.
The reactivity of an aryltrifluoroborate in a Suzuki-Miyaura coupling can be modulated by introducing electron-donating or electron-withdrawing groups on the aromatic ring. Electron-withdrawing groups can increase the rate of transmetalation, while electron-donating groups can have the opposite effect. By systematically varying these substituents, chemists can fine-tune the reactivity of the reagent to match the demands of a particular coupling partner.
Another area of innovation is the development of novel functionalized organotrifluoroborates that introduce valuable chemical motifs into molecules. For example, researchers have developed aminomethyltrifluoroborates and alkoxyethyltrifluoroborates, which allow for the direct introduction of these important functional groups via cross-coupling. upenn.edunih.govcapes.gov.br These reagents provide a more direct and efficient route to these structures compared to traditional multi-step synthetic methods. upenn.edu
The synthesis of enantiomerically enriched organotrifluoroborates is also a key research focus. These chiral reagents can be used in stereospecific cross-coupling reactions to create complex molecules with defined three-dimensional structures, which is of paramount importance in medicinal chemistry.
The development of air-stable, crystalline organotrifluoroborates that are easy to handle and store is another practical consideration driving the design of new reagents. organic-chemistry.org The ability to synthesize these reagents through robust and scalable "one-pot" procedures further enhances their appeal to both academic and industrial chemists. organic-chemistry.org
The continued exploration of new synthetic methods for preparing organotrifluoroborates and the expansion of their reaction scope will undoubtedly lead to the discovery of new and powerful tools for organic synthesis.
Q & A
Basic: What are the established laboratory synthesis protocols for Potassium 4-acetylphenyltrifluoroborate?
Answer:
this compound is synthesized via reaction of 4-acetylphenylboronic acid with potassium bifluoride (KHF₂) in an aqueous medium. Key parameters include:
- Temperature Control : Maintain 0–5°C during initial mixing to minimize side reactions.
- pH Adjustment : Use dilute HCl to stabilize intermediates (pH ~4–5).
- Purification : Crystallize the product from a 10% methanol/acetone mixture, followed by washing with diethyl ether to remove residual KHF₂ .
Methodological Note : Monitor reaction progress via thin-layer chromatography (TLC) and confirm boron incorporation using ¹¹B NMR (δ ≈ 0.662 ppm in acetone-d₆) .
Basic: What analytical techniques are critical for characterizing purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Validate acetyl C=O stretch (~1687 cm⁻¹) and B-F vibrations (~1440 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental and theoretical masses (e.g., [M-K]⁺ calcd. 163.0178) .
Advanced: How can cross-coupling reactions involving this compound be optimized for high yields?
Answer:
- Catalyst Selection : Use Pd(OAc)₂ (10 mol%) with SPhos ligand for Suzuki-Miyaura couplings .
- Solvent Optimization : Employ THF/H₂O (3:1) to balance solubility and reactivity.
- Temperature : Conduct reactions at 80°C for 4 hours to ensure completion .
Troubleshooting : Low yields may arise from moisture sensitivity; pre-dry solvents over molecular sieves.
Advanced: How should researchers address contradictions in reported reaction yields (e.g., 99% vs. 70%)?
Answer:
- Parameter Screening : Systematically vary catalyst loading (5–15 mol%), ligand ratios (1:1–1:3 Pd:Ligand), and solvent polarity.
- Impurity Analysis : Assess starting material purity via ¹H NMR; residual boronic acid reduces yields.
- Replication : Reproduce high-yield conditions (e.g., Oxone oxidation in ) with strict anhydrous protocols .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use a fume hood to avoid inhalation of fine particulates.
- Storage : Keep in airtight containers at RT, desiccated to prevent hydrolysis (common in trifluoroborates) .
Advanced: What mechanistic insights explain its reactivity in oxidation reactions?
Answer:
In Oxone-mediated oxidations, the trifluoroborate group acts as a directing/activating moiety:
- Electrophilic Pathway : Oxone generates sulfate radicals, abstracting hydrogen from the acetyl group.
- Boron Stabilization : The BF₃⁻ group stabilizes transition states, enabling rapid conversion to 1-(4-hydroxyphenyl)ethanone (99% yield in 2 minutes) .
Basic: How is the compound purified post-synthesis to achieve >95% purity?
Answer:
- Recrystallization : Dissolve crude product in hot 20% MeOH/acetone, cool to -20°C, and filter.
- Solvent Extraction : Use Et₂O to precipitate residual KHF₂.
- Column Chromatography : For trace impurities, employ silica gel with ethyl acetate/hexane (1:4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
